molecular formula C26H27N3O4 B038945 Naloxone benzoylhydrazone CAS No. 119630-94-3

Naloxone benzoylhydrazone

Cat. No.: B038945
CAS No.: 119630-94-3
M. Wt: 445.5 g/mol
InChI Key: AKXCFAYOTIEFOH-RTOPKKFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naloxone benzoylhydrazone is a derivative of naloxone, a well-known opioid antagonist. This compound exhibits a complex pharmacological profile, acting as a mixed agonist/antagonist at various opioid receptors. It is particularly noted for its activity at the κ3-opioid receptor, where it functions as an agonist, and at the nociceptin opioid peptide receptor, where it acts as an antagonist .

Mechanism of Action

Target of Action

Naloxone Benzoylhydrazone (NalBzoh) is a mixed agonist/antagonist . It primarily targets the μ-opioid receptors (MOR) . These receptors play a crucial role in pain perception, reward, and addictive behavior .

Mode of Action

NalBzoh acts as a competitive inhibitor at the μ-opioid receptor . It binds to these receptors, causing the rapid removal of any other drugs bound to these receptors . This interaction results in the antagonism of the action of opioids, reversing their effects .

Biochemical Pathways

NalBzoh affects the opioidergic pathways in the body. It competes with opioid agonists at the μ-opioid receptor (MOR), displacing them and thereby reversing their effects . This action impacts the downstream effects of opioid signaling, including pain perception and reward mechanisms .

Pharmacokinetics

It is known that nalbzoh is rapidly eliminated due to high clearance . Its metabolites are inactive . The major routes for administration are intravenous, intramuscular, and intranasal . The nasal bioavailability is about 50% . The duration of action of 1 mg intravenous (IV) is 2 hours, possibly longer by intramuscular and intranasal administration .

Result of Action

The primary result of NalBzoh’s action is the rapid reversal of the symptoms of central nervous system depression in opioid overdose . These symptoms can include respiratory depression, reduced heart rate, slurred speech, drowsiness, and constricted pupils . If untreated, this can progress to vomiting, absent pulse and breathing, loss of consciousness, and even death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of naloxone benzoylhydrazone typically involves the reaction of naloxone with benzoyl hydrazine. The process can be carried out under various conditions, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The choice of method depends on the desired yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as recrystallization and purification using chromatographic techniques to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Naloxone benzoylhydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized this compound derivatives, while reduction can produce reduced forms with different pharmacological profiles .

Scientific Research Applications

Naloxone benzoylhydrazone has a wide range of scientific research applications:

    Chemistry: It is used as a tool to study the structure-activity relationships of opioid receptors and their ligands.

    Biology: The compound is employed in research on opioid receptor signaling pathways and their physiological roles.

    Medicine: this compound is investigated for its potential therapeutic applications in pain management and opioid addiction treatment.

    Industry: It is used in the development of new analgesic drugs and opioid receptor modulators .

Comparison with Similar Compounds

    Naloxone: A pure opioid antagonist with high affinity for the μ-opioid receptor.

    Naltrexone: Another opioid antagonist used in the treatment of opioid and alcohol dependence.

    Buprenorphine: A partial agonist at the μ-opioid receptor and an antagonist at the κ-opioid receptor.

Uniqueness: Naloxone benzoylhydrazone is unique due to its mixed agonist/antagonist profile and its specific activity at the κ3-opioid receptor. This distinguishes it from other opioid receptor ligands, which typically exhibit more selective activity .

Properties

CAS No.

119630-94-3

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

IUPAC Name

N-[[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide

InChI

InChI=1S/C26H27N3O4/c1-2-13-29-14-12-25-21-17-8-9-19(30)22(21)33-23(25)18(10-11-26(25,32)20(29)15-17)27-28-24(31)16-6-4-3-5-7-16/h2-9,20,23,30,32H,1,10-15H2,(H,28,31)/t20-,23+,25+,26-/m1/s1

InChI Key

AKXCFAYOTIEFOH-RTOPKKFASA-N

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4C(=NNC(=O)C5=CC=CC=C5)CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O

SMILES

C=CCN1CCC23C4C(=NNC(=O)C5=CC=CC=C5)CCC2(C1CC6=C3C(=C(C=C6)O)O4)O

Canonical SMILES

C=CCN1CCC23C4C(=NNC(=O)C5=CC=CC=C5)CCC2(C1CC6=C3C(=C(C=C6)O)O4)O

Synonyms

6-desoxy-6-benzoylhydrazido-N-allyl-14-hydroxydihydronormorphinone
NalBzoH
naloxone benzoylhydrazone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naloxone benzoylhydrazone
Reactant of Route 2
Reactant of Route 2
Naloxone benzoylhydrazone
Reactant of Route 3
Reactant of Route 3
Naloxone benzoylhydrazone
Reactant of Route 4
Naloxone benzoylhydrazone
Reactant of Route 5
Naloxone benzoylhydrazone
Reactant of Route 6
Reactant of Route 6
Naloxone benzoylhydrazone
Customer
Q & A

Q1: What makes NalBzoH's interaction with opioid receptors unique?

A1: NalBzoH exhibits a unique pharmacological profile by interacting with multiple opioid receptors. While acting as a potent antagonist at μ-opioid receptors, it demonstrates agonist activity at κ3-opioid receptors. [, , ]

Q2: How does NalBzoH's interaction with μ-opioid receptors differ from traditional antagonists?

A2: Unlike typical μ-opioid antagonists, NalBzoH binds to μ receptors with high affinity in a G-protein-dependent manner. This results in a very slow dissociation rate from the receptor, leading to prolonged antagonism. []

Q3: What downstream effects are observed upon NalBzoH binding to κ3-opioid receptors?

A3: Activation of κ3-opioid receptors by NalBzoH has been linked to analgesia, particularly in supraspinal regions, and has also been implicated in stimulating food intake in rats. [, , , , ]

Q4: Does NalBzoH interact with nociceptin/orphanin FQ peptide (NOP) receptors?

A4: Yes, NalBzoH has been shown to interact with NOP receptors, displaying a system-dependent behavior ranging from antagonist to partial agonist depending on the experimental model and effector response studied. [, , , , , , ]

Q5: What is the molecular formula and weight of NalBzoH?

A5: The molecular formula of NalBzoH is C25H27N3O4, and its molecular weight is 433.5 g/mol.

Q6: Is there spectroscopic data available for NalBzoH?

A6: While the provided research articles do not delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) and mass spectrometry can be employed to elucidate its structural features.

Q7: How do structural modifications of NalBzoH affect its activity and selectivity?

A7: Substitutions on the benzoyl ring of NalBzoH significantly influence its binding affinities for various opioid receptor subtypes. While modifications have modest effects on μ-receptor affinity, they can dramatically alter affinities for κ1, κ2, κ3, and δ receptors. []

Q8: Are there any specific structural features of NalBzoH crucial for its unique pharmacological profile?

A8: The benzoylhydrazone moiety appears essential for the slow dissociation rate from μ-opioid receptors, contributing to NalBzoH's prolonged antagonist activity. [, ]

Q9: What is known about the stability of NalBzoH under various conditions?

A9: The provided research articles primarily focus on NalBzoH's pharmacological characterization and don't provide detailed information on its stability under various storage conditions.

Q10: Are there specific formulation strategies to improve NalBzoH's stability, solubility, or bioavailability?

A10: Further research is needed to explore formulation strategies like encapsulation techniques or the use of specific excipients to potentially enhance NalBzoH's stability and bioavailability.

Q11: What is the duration of action of NalBzoH's μ antagonist and κ3 agonist effects?

A11: Studies in mice indicate that NalBzoH's analgesic effect, attributed to κ3 agonism, lasts for a shorter duration (less than 2 hours) compared to its μ antagonist effect, which can persist for up to 16 hours. []

Q12: Does NalBzoH cross the blood-brain barrier?

A12: Yes, NalBzoH demonstrates central nervous system activity, indicating its ability to cross the blood-brain barrier. Research suggests that it primarily exerts its analgesic effects through supraspinal mechanisms. [, , ]

Q13: What in vitro models have been used to study NalBzoH's activity?

A13: Researchers have utilized Chinese hamster ovary (CHO) cells transfected with MOR-1 (μ-opioid receptor) to characterize NalBzoH's binding kinetics and G-protein coupling. [, ] Additionally, the human neuroblastoma cell line SH-SY5Y has been used to investigate its interactions with κ3 receptors. [, ]

Q14: What animal models have been employed to assess NalBzoH's analgesic effects?

A14: Analgesic activity of NalBzoH has been studied in mice and rats using various pain models like tail-flick, hot plate, and writhing assays. [, , , , , , ]

Q15: What is known about the toxicological profile of NalBzoH?

A15: While the provided articles don't provide detailed toxicological data, it's important to note that NalBzoH is a potent opioid with potential for adverse effects. Further research is needed to fully understand its safety profile.

Q16: Have any biomarkers been identified for predicting NalBzoH's efficacy or monitoring treatment response?

A16: The provided research doesn't delve into identifying specific biomarkers for NalBzoH. Future research could explore potential biomarkers related to opioid receptor expression or downstream signaling pathways.

Q17: What analytical methods are commonly employed for the characterization and quantification of NalBzoH?

A18: Radioligand binding assays using tritiated ([3H]) or iodinated ([125I]) forms of NalBzoH are frequently employed for characterizing its binding properties and quantifying its presence in biological samples. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.